![molecular formula C16H13N5OS B293817 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293817.png)
6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PTZTP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. The unique structure of PTZTP makes it a promising candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the activity of enzymes involved in cell growth and proliferation. In addition, 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis in cancer cells, which may make it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. However, one of the limitations of using 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(pyridin-3-yl)-1,2,4-triazole-5-thiol with 1-bromo-2-(phenoxy)ethane in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by column chromatography to obtain 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in high yield and purity.
Scientific Research Applications
6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In addition, 6-(1-Phenoxyethyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results as an antifungal and antibacterial agent.
properties
Molecular Formula |
C16H13N5OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-(1-phenoxyethyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11(22-13-7-3-2-4-8-13)15-20-21-14(18-19-16(21)23-15)12-6-5-9-17-10-12/h2-11H,1H3 |
InChI Key |
IITZGBOQAILZPE-UHFFFAOYSA-N |
SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CN=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CN=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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